molecular formula C9H13Cl2NO B3024463 2-((2-Chlorobenzyl)amino)ethanol hydrochloride CAS No. 75416-45-4

2-((2-Chlorobenzyl)amino)ethanol hydrochloride

Cat. No.: B3024463
CAS No.: 75416-45-4
M. Wt: 222.11 g/mol
InChI Key: YMKPACQFPDUVHY-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorobenzyl group attached to an aminoethanol moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)amino)ethanol hydrochloride typically involves the reaction of 2-chlorobenzylamine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the production process. The final product is then purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((2-Chlorobenzyl)amino)ethanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((2-Chlorobenzyl)amino)ethanol hydrochloride include:

Uniqueness

What sets this compound apart from its analogs is the presence of the chlorine atom in the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKPACQFPDUVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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